5-Amino-3-methylisoxazole

説明

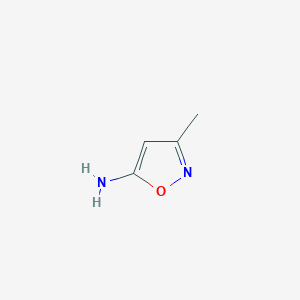

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-2-4(5)7-6-3/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXYWHTZDAVRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163474 | |

| Record name | 5-Amino-3-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14678-02-5 | |

| Record name | 5-Amino-3-methylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14678-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-methylisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014678025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14678-02-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-3-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylisoxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-3-METHYLISOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G66R1H4RW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 5 Amino 3 Methylisoxazole

Synthetic Routes to 5-Amino-3-methylisoxazole

Hydroxylamine (B1172632) HCl Method

A common and straightforward method for synthesizing this compound involves the reaction of 3-aminocrotononitrile (B73559) with hydroxylamine hydrochloride. nih.govresearchgate.net This reaction is typically carried out in an aqueous environment at room temperature over approximately 12 hours. asianpubs.orgresearchgate.net While this one-pot synthesis is simple, it is often associated with lower yields, generally around 40%. asianpubs.org The exothermic nature of the reaction necessitates maintaining a low temperature (0-25 °C) to prevent the rapid decomposition of the product, which can occur explosively around 70 °C. asianpubs.org

To enhance the yield of this reaction, modifications have been explored. One such approach utilizes silica-coated magnetic nanoparticles (Fe3O4@SiO2) as an inert surface for the reaction. asianpubs.org This method has been reported to nearly double the reaction yield to around 80%. asianpubs.org The workup process involves the simple magnetic separation of the nanoparticles, basification of the reaction mixture, and extraction of the product. asianpubs.org

Hydroxyurea (B1673989) Method for Enhanced Yield and Purity

To overcome the yield limitations of the hydroxylamine hydrochloride method, a process utilizing hydroxyurea has been developed. This method is reported to achieve significantly higher yields, often exceeding 90%. A key aspect of this process is the careful control of pH, which is maintained in a strongly alkaline range of 10.5 to 12.5. google.comgoogle.com This precise pH control is crucial for maximizing the regioselectivity of the reaction and minimizing the formation of the isomeric impurity, 3-amino-5-methylisoxazole (B124983). google.com The hydroxyurea can be prepared in situ from alkyl carbamates and hydroxylamine. google.com This one-pot approach simplifies the purification process and is scalable for industrial production.

Table 1: Comparison of Synthetic Methods

| Parameter | Hydroxylamine HCl Method | Hydroxyurea Method |

| Yield | ~40% (can be increased to ~80% with nanoparticles) asianpubs.org | >90% |

| Purity | Prone to thermal decomposition asianpubs.org | High purity with minimal 3-amino-5-methylisoxazole impurity |

| Key Condition | Low temperature control (0-25 °C) asianpubs.org | Strict pH control (10.5–12.5) google.comgoogle.com |

Three-Step Synthesis Approaches

A three-step synthesis for the isomeric 3-amino-5-methylisoxazole has been detailed, which can be adapted for this compound with different starting materials. One patented method for the 3-amino isomer involves the initial formation of acetylacetonitrile from ethyl acetate (B1210297) and acetonitrile (B52724) in the presence of a strong base like sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA). google.com The resulting acetylacetonitrile then reacts with p-toluenesulfonyl hydrazide to form a hydrazone. google.com The final step is a ring-closure reaction with hydroxylamine under alkaline conditions to yield the amino-isoxazole. google.com

Another documented three-step synthesis is for 5-amino-3-methyl-isoxazole-4-carboxylic acid. mdpi.com This process begins with the preparation of ethyl 2-cyano-3-ethoxybut-2-enoate from triethyl orthoacetate and ethyl cyanoacetate. mdpi.com This intermediate is then reacted with hydroxylamine hydrochloride in the presence of sodium ethoxide to form ethyl 5-amino-3-methyl-isoxazole-4-carboxylate. mdpi.com Finally, hydrolysis of the ester group with sodium hydroxide, followed by acidification, yields the target carboxylic acid. mdpi.com

Reactivity and Derivatization Strategies

The chemical behavior of this compound is characterized by the nucleophilic nature of its exocyclic amino group. This reactivity allows for a variety of derivatization strategies, leading to the synthesis of a wide range of heterocyclic compounds.

Nucleophilic Reactivity of the Amino Group

The exocyclic amino group in this compound is the primary site for nucleophilic attack. This reactivity is fundamental to its role in various condensation and heterocyclization reactions. The nucleophilicity of this amino group is influenced by electron density delocalization through the isoxazole (B147169) ring. nih.gov

Condensation Reactions

This compound readily undergoes condensation reactions with various carbonyl compounds. tsijournals.combeilstein-journals.orgnih.govosi.lv A prominent example is its reaction with aldehydes and active methylene (B1212753) compounds in multicomponent reactions. nih.govosi.lv For instance, the three-component condensation with aromatic aldehydes and N-arylamides of acetoacetic acid can yield either N,4-diaryl-3,6-dimethylisoxazolo[5,4-b]pyridine-5-carboxamides or their 4,7-dihydro derivatives, depending on the reaction conditions and the substituents on the aldehyde. osi.lv

The condensation of this compound-4-carboxylic acid hydrazide with carbonyl compounds leads to the formation of 4-imino derivatives and this compound[5,4-d]-6,7-dihydropyrimidines. nih.gov

Heterocyclization Reactions with Pyruvic Acid Derivatives

The reaction of this compound with pyruvic acid derivatives has been investigated, revealing that the exocyclic amino group is the exclusive nucleophilic center in these heterocyclizations. researchgate.net While multicomponent condensations involving this compound, an aromatic aldehyde, and pyruvic acid have been found to be generally ineffective, sequential reactions provide viable synthetic routes to furanones and pyrrolones. researchgate.netosi.lv

Multicomponent Reactions (MCRs)

MCRs involving this compound are valuable for generating diverse heterocyclic scaffolds. The reactivity of this aminoazole, particularly the participation of its exocyclic amino group and the C-4 carbon, allows for the construction of fused and substituted ring systems.

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. wikipedia.orgyoutube.com While aminoazoles can function as the amine component, studies have shown that the constitutional isomer, 3-amino-5-methylisoxazole , is the reactive species in this context. In Ugi-4CRs, 3-amino-5-methylisoxazole acts as a primary amine, where its exocyclic amino group engages in the reaction sequence. nih.govnih.govrsc.org

In contrast, there is a notable lack of literature demonstrating the participation of this compound in the Ugi-4CR. Its structural properties appear to favor other reaction pathways over the sequence of imine formation and nucleophilic attack characteristic of the Ugi reaction under typical conditions.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an aldehyde, an isocyanide, and a heterocyclic amidine (such as 2-aminopyridine (B139424) or 2-aminothiazole) to yield substituted imidazo[1,2-a]heterocycles. nih.govbeilstein-journals.org The mechanism requires the heterocyclic amine to possess an endocyclic nitrogen atom adjacent to the exocyclic amino group, which facilitates the final intramolecular cyclization step. researchgate.net

This compound does not fit the structural requirements of the amidine component for the GBB reaction. Its amino group at the C-5 position is adjacent to an oxygen atom within the isoxazole ring, not a nitrogen atom. Consequently, it cannot undergo the characteristic cyclocondensation to form an imidazo-fused product. Extensive research on the GBB reaction focuses on other aminoazoles like 2-aminothiazoles, 2-aminopyridines, and certain aminopyrazoles, with no reported examples of successful GBB reactions involving this compound. nih.govnih.gov

This compound readily participates in three-component reactions with various aldehydes and cyclic β-diketones, such as 1,3-cyclohexanedione (B196179) derivatives. These reactions typically proceed via an initial Knoevenagel condensation or Schiff base formation, followed by Michael addition and subsequent cyclization and dehydration to afford fused heterocyclic systems. The reaction of this compound, an aldehyde, and a cyclic β-diketone in boiling dimethylformamide (DMF) has been shown to produce isoxazolo[5,4-b]pyridine (B12869864) derivatives in moderate to high yields. nih.gov

The specific products formed can be influenced by the reaction conditions and the nature of the reactants. For instance, studies on the reaction with salicylaldehydes and 1,3-cyclohexanediones have yielded various xanthene derivatives, demonstrating the complex and tunable nature of these transformations. nih.gov

Table 1: Synthesis of Isoxazolo[5,4-b]pyridines via MCR

| Aldehyde | Cyclic β-Diketone | Conditions | Product | Yield (%) |

| Benzaldehyde | 1,3-Cyclohexanedione | DMF, reflux | 4,7-Dihydro-3-methyl-4-phenylisoxazolo[5,4-b]pyridine | 55-91 |

| 4-Chlorobenzaldehyde | Dimedone | DMF, reflux | 4,7-Dihydro-7,7-dimethyl-3-methyl-4-(4-chlorophenyl)isoxazolo[5,4-b]pyridine | High |

| 4-Methylbenzaldehyde | 1,3-Cyclohexanedione | DMF, reflux | 4,7-Dihydro-3-methyl-4-(p-tolyl)isoxazolo[5,4-b]pyridine | High |

A notable and well-studied multicomponent reaction of this compound involves its condensation with salicylaldehyde (B1680747) and N-aryl-3-oxobutanamides. beilstein-journals.org This reaction is particularly interesting due to its "switchable" nature, where the reaction outcome can be selectively directed towards different heterocyclic scaffolds by modifying the reaction conditions. beilstein-journals.orgmdpi.com

Under ultrasonic irradiation at room temperature without a catalyst, the reaction selectively yields 4-(isoxazol-5-ylamino)chroman-3-carboxamides . In this pathway, the exocyclic amino group of the isoxazole acts as a nucleophile. beilstein-journals.org

Conversely, when the reaction is conducted in the presence of a Lewis acid catalyst such as Ytterbium(III) triflate (Yb(OTf)₃), the pathway shifts to produce isoxazolo[5,4-b]pyrimidine-5-carboxamides . The formation of these products is also influenced by the electronic nature of substituents on the N-aryl moiety of the oxobutanamide. beilstein-journals.org

Table 2: Switchable MCR of this compound, Salicylaldehyde, and N-aryl-3-oxobutanamides

| N-aryl-3-oxobutanamide Substituent | Conditions | Major Product |

| N-(2-methoxyphenyl) | Ultrasonication, rt, 4h, no catalyst | 4-(Isoxazol-5-ylamino)chroman-3-carboxamide derivative |

| N-(2-methoxyphenyl) | Yb(OTf)₃, rt, stirring or ultrasound | Isoxazolo[5,4-b]pyrimidine-5-carboxamide derivative |

| N-(2-hydroxyphenyl) | Ultrasonication or Yb(OTf)₃ catalysis | 4-(Isoxazol-5-ylamino)chroman-3-carboxamide derivative |

| N-(aryl) with electron-withdrawing groups | Yb(OTf)₃, rt, stirring or ultrasound | Isoxazolo[5,4-b]pyrimidine-5-carboxamide derivative |

This switchable reactivity highlights the subtle interplay of reaction parameters in dictating the mechanistic pathway, allowing for the selective synthesis of distinct and complex molecular frameworks from the same set of starting materials. beilstein-journals.org

The Passerini three-component reaction (Passerini-3CR) is an isocyanide-based MCR that involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. The parent this compound lacks the requisite carboxylic acid functionality to participate directly in this transformation.

However, its derivative, This compound-4-carboxylic acid , has been successfully employed as the acidic component in Passerini reactions. mdpi.combibliotekanauki.pl In these syntheses, the carboxylic acid group at the C-4 position of the isoxazole ring fulfills the mechanistic requirement of the Passerini reaction. For example, reacting this compound-4-carboxylic acid with various aldehydes and isocyanides (such as cyclohexyl isocyanide or benzyl (B1604629) isocyanide) in a suitable solvent like tetrahydrofuran (B95107) (THF) under reflux yields a series of novel isoxazole-based α-acyloxyamides. mdpi.commdpi.com

Formation of Spiroheterocycles

This compound is a valuable precursor for the synthesis of complex spiroheterocycles, which are three-dimensional structures containing two rings connected by a single common atom. These compounds are of significant interest in medicinal chemistry.

A prominent example is the synthesis of spirooxindoles . This is achieved through a three-component reaction involving this compound, an isatin (B1672199) derivative (which provides the oxindole (B195798) core), and a β-dicarbonyl compound such as indan-1,3-dione or barbituric acid derivatives. These reactions are often promoted by ultrasound irradiation and catalyzed by an organocatalyst, such as (±)-camphor-10-sulfonic acid ((±)-CSA), in an ethanol/water solvent system. The use of ultrasound can significantly shorten reaction times and improve yields.

Similarly, reacting this compound with aromatic aldehydes and barbituric or thiobarbituric acids under microwave irradiation or ultrasonication leads to the formation of spiro[isoxazolo[5,4-b]pyridine-4,5'-pyrimidine] derivatives. nih.gov

Table 3: Synthesis of Spiroheterocycles from this compound

| Component 1 | Component 2 | Component 3 | Conditions | Spiro-Product |

| This compound | Isatin | Indan-1,3-dione | (±)-CSA, Ultrasound, 70°C | Spiro[indeno[1,2-b]pyridine-4,3'-indoline] derivative |

| This compound | Isatin | Dimedone | (±)-CSA, Ultrasound, 70°C | Spiro[acridine-9,3'-indoline] derivative |

| This compound | 4-Nitrobenzaldehyde | N,N-Dimethylbarbituric acid | Ethanol, Ultrasound, rt | Spiro[isoxazolo[5,4-b]pyridine-4,5'-pyrimidine] derivative |

Alkylation Reactions

Alkylation of this compound represents a key transformation for the synthesis of various heterocyclic derivatives. The reaction primarily occurs at the C4 position of the isoxazole ring, which is activated by the adjacent amino group.

One notable application of this reactivity is the synthesis of isoxazolo[5,4-b]pyridine derivatives. researchgate.netsci-hub.ru The reaction of this compound with Mannich bases, such as those derived from formalin and secondary amines (e.g., piperidine (B6355638), dimethylamine), leads to the formation of Mannich base adducts. researchgate.netsci-hub.ru Subsequent alkylation of the starting isoxazole with the hydrochloride salts of these Mannich bases yields unsubstituted isoxazolo[5,4-b]pyridines. researchgate.netsci-hub.ru This process involves the alkylation at the C4 position, followed by cyclization to form the fused pyridine (B92270) ring. researchgate.netsci-hub.ru

The reaction with formalin and secondary amines like piperidine or dimethylamine (B145610) in a 1:1:1 molar ratio affords 5-amino-3-methyl-4-(piperidin-1-ylmethyl)isoxazole and 5-amino-4-[(dimethylamino)methyl]-3-methylisoxazole, respectively. sci-hub.ru These Mannich bases can then act as alkylating agents for another molecule of this compound to produce the corresponding isoxazolo[5,4-b]pyridine derivatives. researchgate.netsci-hub.ru

Table 1: Examples of Alkylation Reactions of this compound

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Formalin, Piperidine | 5-amino-3-methyl-4-(piperidin-1-ylmethyl)isoxazole | sci-hub.ru |

| This compound | Formalin, Dimethylamine | 5-amino-4-[(dimethylamino)methyl]-3-methylisoxazole | sci-hub.ru |

| This compound | Mannich bases hydrochloride | Unsubstituted isoxazolo[5,4-b]pyridine derivatives | researchgate.net |

Diazonium Salt Coupling Reactions

The amino group of this compound enables it to participate in coupling reactions with diazonium salts, leading to the formation of azo dyes. This reaction is a classic example of electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. libretexts.org

The coupling reaction of this compound with various diazonium salts derived from primary aromatic amines results in the synthesis of both mono- and bis-azo dyes. researchgate.netsci-hub.ru For instance, coupling with diazotized p-anisidine, 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide, 2-amino-4-phenylthiazole, or p-phenylenediamine (B122844) yields the corresponding azo derivatives. sci-hub.ru The reaction is typically carried out in the cold (0–5°C) to ensure the stability of the diazonium salt. The resulting azo compounds are often highly colored. libretexts.org

Table 2: Examples of Diazonium Salt Coupling Reactions

| Amine for Diazotization | Product Type | Reference |

| p-Anisidine | Monoazo dye | sci-hub.ru |

| 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | Monoazo dye | sci-hub.ru |

| 2-Amino-4-phenylthiazole | Monoazo dye | sci-hub.ru |

| p-Phenylenediamine | Bisazo dye | sci-hub.ru |

Incorporation into Peptide Chains

A significant area of research involves the use of this compound derivatives as building blocks in peptide synthesis. Specifically, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) has been investigated as a novel unnatural amino acid for incorporation into peptide chains. mdpi.comnih.gov

Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the assembly of peptides. youtube.comyoutube.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support, typically a resin. youtube.com The use of protecting groups for the amino and side-chain functionalities of the amino acids is crucial to prevent unwanted side reactions. researchgate.net

AMIA has been successfully incorporated into peptide chains using SPPS methodologies. mdpi.comnih.gov Researchers have demonstrated that this unnatural β-amino acid can be coupled to a resin-bound peptide under various reaction conditions, including both classical and ultrasonic-agitated solid-phase synthesis. mdpi.comnih.gov The successful coupling opens up possibilities for creating novel α/β-mixed peptide hybrids. mdpi.comnih.gov The process involves attaching the C-terminal amino acid to the resin and then sequentially adding subsequent amino acids. youtube.com After each coupling step, unreacted reagents are washed away before the next amino acid is added. youtube.com

Application as an Unnatural Amino Acid (AMIA)

5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) is considered a β-amino acid because its amino group is located on the carbon atom beta to the carboxyl group. mdpi.com Its bifunctional nature, possessing both an amino and a carboxylic acid group, allows it to be integrated into peptide backbones. mdpi.com

The incorporation of unnatural amino acids (UAAs) like AMIA into peptides is a key strategy in drug discovery and the development of peptidomimetics. mdpi.combohrium.com These hybrid peptides, consisting of both α- and β-amino acids, can exhibit enhanced therapeutic properties. mdpi.comnih.gov The synthesis of model peptides with sequences such as H-DVYT-NH₂, H-EAAA-NH₂, H-PPPP-NH₂, and H-PPPPP-NH₂ has been accomplished, followed by the modification of their N-terminus with AMIA. mdpi.com This demonstrates the feasibility of introducing this unnatural amino acid at various positions within a peptide sequence. mdpi.comresearchgate.net

Table 3: Peptides Synthesized with AMIA

| Peptide Sequence | Modification | Reference |

| H-DVYT-NH₂ | N-terminal modification with AMIA | mdpi.com |

| H-EAAA-NH₂ | N-terminal modification with AMIA | mdpi.com |

| H-PPPP-NH₂ | N-terminal modification with AMIA | mdpi.com |

| H-PPPPP-NH₂ | N-terminal modification with AMIA | mdpi.com |

Advanced Research in Applications of 5 Amino 3 Methylisoxazole Derivatives

Pharmaceutical and Medicinal Chemistry Research

The isoxazole (B147169) ring, a key feature of 5-amino-3-methylisoxazole, is present in numerous compounds with established biological activities. mdpi.comontosight.aimdpi.com This has spurred significant interest in synthesizing and evaluating a wide array of its derivatives for potential therapeutic applications. ontosight.aimdpi.com

Antimicrobial and Anti-infective Agents

Derivatives of this compound have demonstrated notable potential as antimicrobial and anti-infective agents, addressing the critical need for new treatments against resistant pathogens. researchgate.netscholarsresearchlibrary.com

A significant application of 3-amino-5-methylisoxazole (B124983), a related isomer, is its role as a key intermediate in the synthesis of the sulfonamide antibiotic, sulfamethoxazole (B1682508). chemicalbook.com Sulfamethoxazole is a widely utilized antibiotic for treating bacterial infections, particularly those affecting the urinary tract. pharmacompass.com The synthesis involves the reaction of 3-amino-5-methylisoxazole with N-acetylsulfanilyl chloride, followed by deacetylation. chemicalbook.com While this compound is not the direct precursor, its isomers and related structures are integral to the production of this class of antibiotics. ontosight.aichemicalbook.com

Numerous studies have explored the antibacterial properties of various this compound derivatives.

In one study, a series of 30 derivatives of this compound-4-carbohydrazide and 5-aminoisoxazolo[5,4-d]pyrimidin-4-one were evaluated against ten bacterial strains, including both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net The study found that the derivatives generally exhibited weak to mild antibacterial activity. researchgate.netresearchgate.net However, two compounds, 3d and 4d, which both contained a methyl substituent in the benzene (B151609) ring, were identified as the most active. researchgate.netresearchgate.net

Another investigation focused on Schiff base derivatives of 3-amino-5-methylisoxazole, which were tested against Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa, and Salmonella abony. tandfonline.com Furthermore, newly synthesized pyrimido[5,4-c]quinolin-5-ones incorporating the 5-methylisoxazol-3-yl moiety demonstrated good antibacterial activity against various bacterial strains when compared to standard antibiotics. nih.gov

Research into isoxazole derivatives has also highlighted their potential to combat biofilm-based infections. nih.gov Two specific derivatives, PUB9 and PUB10, showed significantly higher antimicrobial activity compared to other tested compounds, with PUB9 being particularly effective against Staphylococcus aureus. nih.gov These compounds were able to reduce biofilm-forming cells by over 90%. nih.gov

| Derivative Class | Key Findings | Most Active Compounds | Bacterial Strains Tested | Reference |

|---|---|---|---|---|

| This compound-4-carbohydrazide and 5-aminoisoxazolo[5,4-d]pyrimidin-4-one derivatives | Generally weak to mild antibacterial activity. | Compounds 3d and 4d (both with a methyl substituent in the benzene ring). | Gram-positive and Gram-negative bacteria. | researchgate.netresearchgate.net |

| Schiff bases of 3-amino-5-methylisoxazole | Evaluated for antibacterial efficacy. | Not specified. | S. aureus, S. epidermidis, P. aeruginosa, S. abony. | tandfonline.com |

| Pyrimido[5,4-c]quinolin-5-ones with 5-methylisoxazol-3-yl moiety | Good antibacterial activity compared to standard antibiotics. | Not specified. | Various bacterial strains. | nih.gov |

| Isoxazole derivatives PUB9 and PUB10 | High antimicrobial activity, particularly against biofilms. Reduced biofilm-forming cells by over 90%. | PUB9 showed high efficacy against S. aureus. | S. aureus and other biofilm-forming pathogens. | nih.gov |

The antifungal potential of this compound derivatives has also been a significant area of research.

A novel series of isoxazole-based derivatives were synthesized and evaluated for their in vitro anti-Candida potential. mdpi.com Two compounds, PUB14 and PUB17, demonstrated selective antifungal activity without adversely affecting beneficial microbiota like Lactobacillus sp. mdpi.com The synthesis of these compounds involved the use of this compound-4-carboxylic acid. mdpi.com

In another study, a series of twenty isoxazole derivatives were synthesized and tested for their fungicidal activity against Rhizoctonia solani and Fusarium fujikuroi. nih.gov Compound 5n (5-(2-chlorophenyl) isoxazole) showed the highest activity against R. solani, while compound 5p (5-(2,4-dichloro-2-hydroxylphenyl) isoxazole) was most effective against F. fujikuroi. nih.gov

Furthermore, research on 3,5-diaryl-isoxazoles, synthesized from chalcones, revealed that some of these compounds exhibited promising antifungal activity against strains like Candida albicans and Aspergillus niger. scholarsresearchlibrary.comarcjournals.org Additionally, a study on pyrimido[5,4-c]quinolin-5-ones containing a 5-methylisoxazol-3-yl group showed good antifungal activity against various fungal strains. nih.gov The incorporation of unnatural amino acids, including isoxazole derivatives, into peptides is also being explored as a strategy to develop compounds with potent antifungal activity. nih.gov

| Derivative Class | Key Findings | Most Active Compounds | Fungal Strains Tested | Reference |

|---|---|---|---|---|

| Isoxazole-based heterocyclic hybrids (PUB series) | Selective antifungal activity without harming beneficial microbiota. | PUB14 and PUB17. | Candida albicans. | mdpi.com |

| Substituted isoxazoles | High fungicidal activity. | 5n against R. solani, 5p against F. fujikuroi. | Rhizoctonia solani, Fusarium fujikuroi. | nih.gov |

| 3,5-diaryl-isoxazoles | Promising antifungal activity. | Not specified. | Candida albicans, Aspergillus niger. | scholarsresearchlibrary.comarcjournals.org |

| Pyrimido[5,4-c]quinolin-5-ones with 5-methylisoxazol-3-yl moiety | Good antifungal activity. | Not specified. | Various fungal strains. | nih.gov |

Immunomodulatory and Anti-inflammatory Agents

Derivatives of this compound have shown significant promise as regulators of the immune system, with activities ranging from immunosuppressive to anti-inflammatory. mdpi.comnih.gov

The immunosuppressive potential of this compound derivatives has been demonstrated in various in vitro and in vivo studies.

A series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM1–MM10) were found to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA). nih.govresearchgate.netmdpi.com Among these, the compound MM3, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide, exhibited the strongest antiproliferative activity and was shown to inhibit the production of tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.netmdpi.com Its mechanism of action is suggested to involve the induction of apoptosis through the increased expression of caspases, Fas, and NF-κB1. nih.govresearchgate.netmdpi.com

Other studies have also highlighted the immunosuppressive effects of various derivatives. For instance, this compound-4-carboxylic acid amides and ureilenes were found to suppress both humoral and cellular immune responses. mdpi.comnih.gov Similarly, dichloro- and trimethoxy-derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid phenylamides acted as inhibitors of the humoral immune response. nih.govmdpi.com

Furthermore, a derivative of isoxazole[5,4-e]triazepine, compound RM33, demonstrated very potent immunosuppressive activities in mouse models. mdpi.com The research indicates that the isoxazole moiety is crucial for the immunological activity of these compounds. nih.govmdpi.com

| Derivative Class | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM series) | Inhibited PHA-induced PBMC proliferation. MM3 showed the strongest activity and inhibited TNF-α production. | Induction of apoptosis via increased expression of caspases, Fas, and NF-κB1. | nih.govresearchgate.netmdpi.com |

| This compound-4-carboxylic acid amides and ureilenes | Suppressed humoral and cellular immune responses. | Not specified. | mdpi.comnih.gov |

| Dichloro- and trimethoxy-derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid phenylamides | Inhibited the humoral immune response. | Not specified. | nih.govmdpi.com |

| Isoxazole[5,4-e]triazepine derivative (RM33) | Potent immunosuppressive activities in mouse models. | Not specified. | mdpi.com |

Anti-proliferative Effects

Derivatives of this compound have shown significant anti-proliferative properties in various studies. For instance, a series of N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM1–MM10) were found to inhibit the phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs) to differing extents. mdpi.com Among these, the compound 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) was identified as having the strongest anti-proliferative activity without significant toxicity to the reference A549 cell line. mdpi.com

Another study highlighted 5-amino-3-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide (MO5) for its strong anti-proliferative and anti-inflammatory properties. bibliotekanauki.pl Similarly, 1-(cyclohexylcarbamoyl)cyclohexyl this compound-4-carboxylate (PUB1) was selected for its potent anti-proliferative activity. bibliotekanauki.pl The immunosuppressive action of PUB1 is suggested to be linked to the induction of Fas and an increase in caspase 8 expression. bibliotekanauki.pl Dichloro- and trimethoxy-derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid phenylamides have also been noted for their anti-proliferative and anti-inflammatory properties in both in vitro and in vivo models. mdpi.com

Research on Schiff base derivatives of 3-amino-5-methylisoxazole has also revealed their potential as anti-proliferative agents. One such derivative, compound 4, demonstrated a significant anti-proliferative effect against the MCF-7 breast cancer cell line with an IC50 value of 21.1 μM and a high selectivity index. researchgate.net

Table 1: Anti-proliferative Activity of this compound Derivatives

| Compound/Derivative | Model/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| MM3 | Human PBMCs (PHA-induced) | Strongest anti-proliferative activity in the series | mdpi.com |

| MO5 | Not Specified | Strong anti-proliferative properties | bibliotekanauki.pl |

| PUB1 | Not Specified | Strongest anti-proliferative activity | bibliotekanauki.pl |

| Compound 4 (Schiff base) | MCF-7 (breast cancer) | Significant anti-proliferative effect (IC50 = 21.1 μM) | researchgate.net |

| 01K and 06K | Thymus, spleen, and lymph node cells | Inhibitory activity in proliferation tests | researchgate.netmdpi.com |

Modulation of Cytokine Production (e.g., TNFα, IL-6)

The modulation of cytokine production is a key aspect of the immunomodulatory effects of this compound derivatives. Several studies have investigated their ability to influence the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

One study found that certain derivatives of this compound-4-carboxylic acid amides can suppress the production of TNF-α and IL-6. Specifically, the compound MM3, a derivative of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide, was shown to inhibit the lipopolysaccharide (LPS)-induced production of TNF-α in human whole blood cell cultures. mdpi.com

Further research into 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives revealed that while the parent hydrazide increased LPS-induced IL-1β production, it did not affect TNF-α levels at the highest concentration tested. researchgate.net However, derivatives like SCM9, identified as 4-(4-chlorophenyl)-1-(this compound-4-carbonyl)-thiosemicarbazide (06K), caused a moderate suppression of TNF-α production in human whole blood cultures. researchgate.net This inhibitory activity on TNF-α production was also noted for compound 01K (4-phenyl-1-(this compound-4-carbonyl)-thiosemicarbazide). mdpi.com

The mechanism behind these effects is linked to the differential influence of these compounds on signaling proteins in Jurkat cells, a line of human T lymphocyte cells. mdpi.com

Table 2: Modulation of Cytokine Production by this compound Derivatives

| Compound/Derivative | Cytokine(s) Modulated | Model System | Observed Effect | Reference |

|---|---|---|---|---|

| This compound-4-carboxylic Acid Amides | TNF-α, IL-6 | Not Specified | Suppression | |

| MM3 | TNF-α | Human whole blood cell cultures (LPS-induced) | Inhibition | mdpi.com |

| SCM9 (06K) | TNF-α | Human whole blood culture | Moderate suppression | researchgate.net |

| 01K | TNF-α | Peritoneal cell cultures | Regulatory activity | mdpi.com |

| 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide | TNF-α, IL-1β | Macrophage-enriched peritoneal cell cultures (LPS-induced) | No effect on TNF-α, increased IL-1β | researchgate.net |

Anticancer and Antitumor Activities

Derivatives of this compound have been a focus of anticancer research due to their demonstrated cytotoxic effects against various cancer cell lines.

Cytotoxic Potency against Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been evaluated against a range of human cancer cell lines. A novel series of isoxazole-piperazine hybrids showed potent cytotoxicity against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cell lines, with some compounds exhibiting IC50 values in the range of 0.3–3.7 μM. nih.gov The mechanism of action for some of these compounds involves inducing oxidative stress, leading to apoptosis and cell cycle arrest. nih.gov

Schiff bases derived from 3-amino-5-methylisoxazole have also been investigated for their anticancer properties. tandfonline.com For example, one study reported that while most tested derivatives showed high cytotoxic potency against Panc-1 (pancreatic) carcinoma cell lines, their activity was moderate to weak against Caco-2 (colon) cell lines. smolecule.com Another study found that a specific Schiff base derivative, compound 2, had a potent cytotoxic effect on HCT 116 (colorectal) cells with an IC50 of 34 μM. researchgate.net

Furthermore, derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, such as SCM5 and SCM9, have been shown to inhibit the growth of selected tumor cell lines. researchgate.net Research on other isoxazole derivatives has also demonstrated IC50 values ranging from 2.3 to 35.2 µM against liver (Huh7, HepG2) and breast (MCF7) cancer cells.

Table 3: Cytotoxic Potency of this compound Derivatives against Cancer Cell Lines

| Derivative Class | Cancer Cell Line(s) | Potency (IC50) | Reference |

|---|---|---|---|

| Isoxazole-piperazine hybrids | Huh7, Mahlavu (liver); MCF-7 (breast) | 0.3–3.7 μM | nih.gov |

| Schiff bases | Panc-1 (pancreatic) | High potency | smolecule.com |

| Schiff bases | Caco-2 (colon) | Moderate to weak activity | smolecule.com |

| Schiff base (compound 2) | HCT 116 (colorectal) | 34 μM | researchgate.net |

| 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazides (SCM5, SCM9) | Selected tumor cell lines | Growth inhibition | researchgate.net |

| Isoxazole derivatives | Huh7, HepG2 (liver); MCF-7 (breast) | 2.3–35.2 µM |

Neurological Research and CNS Applications

The structural motif of this compound is present in compounds that are active in the central nervous system (CNS), leading to research into their potential neurological applications.

Ligands for Glutamate (B1630785) Receptors (AMPA, NMDA, KA)

Glutamate is a primary excitatory neurotransmitter in the CNS, and its receptors, including the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA), N-methyl-D-aspartate (NMDA), and kainate (KA) receptors, are crucial for fast excitatory synaptic transmission. researchgate.netnih.gov The isoxazole ring is a key feature of AMPA itself, a selective agonist for the AMPA receptor, highlighting the importance of this heterocyclic structure in the design of ligands for glutamate receptors. jpccr.eu

Derivatives of this compound have been explored as modulators of these receptors. For instance, isoxazole-4-carboxamide derivatives have been studied for their ability to modulate AMPA receptor activity, with some compounds showing potent inhibitory effects. mdpi.com This modulation is significant as AMPA receptor dysregulation is implicated in various neurological disorders. researchgate.net The development of antagonists for AMPA and kainate receptors is an active area of research for conditions involving excitotoxicity. nih.gov

The structural similarities between isoxazole derivatives and endogenous ligands for glutamate receptors make them valuable tools for studying receptor function and for the potential development of therapeutics for neurological diseases.

Neuroprotective Properties

The investigation of this compound derivatives extends to their potential neuroprotective effects. Overactivation of glutamate receptors can lead to excitotoxicity, a process implicated in neuronal damage in conditions like stroke and neurodegenerative diseases. ahajournals.org Therefore, antagonists of glutamate receptors, particularly AMPA and kainate receptors, are being investigated for their neuroprotective properties. nih.gov

For example, 6,7-dichloro-2(1H)-oxoquinoline-3-phosphonic acid, an AMPA/kainate antagonist, has demonstrated neuroprotective effects in a model of global ischemia. nih.gov While not a direct derivative of this compound, this highlights the therapeutic potential of targeting these receptors with isoxazole-related structures. Research has also shown that certain halogenated derivatives of L-phenylalanine can depress glutamatergic synaptic transmission by acting on NMDA and AMPA/kainate receptors, and one such derivative, DBrT, reduced infarct volume in a model of transient middle cerebral artery occlusion (MCAO). ahajournals.org

The exploration of isoxazole derivatives as neuroprotective agents is driven by the need for compounds that can mitigate neuronal damage in various neurological insults. researchgate.net

Peptidomimetics and Biologically Active Peptides

In the quest for new therapeutic agents, peptidomimetics—molecules that mimic the structure and function of natural peptides—have gained significant interest. mdpi.comresearchgate.net A primary challenge with natural peptide therapeutics is their rapid degradation by enzymes in the body, a process known as proteolysis, which limits their stability and bioavailability. mdpi.comresearchgate.net Research has shown that incorporating unnatural amino acids into peptide chains can overcome this limitation. mdpi.com

A key derivative of this compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) , has been identified as a valuable non-proteinogenic β-amino acid for this purpose. mdpi.comnih.gov As a β-amino acid, its amino group is attached to the second carbon atom from the carboxyl group, a structural feature distinct from the α-amino acids that constitute natural proteins. mdpi.com The inclusion of AMIA into peptide sequences results in the formation of α/β-mixed peptide hybrids. mdpi.com These hybrid structures show great promise as peptidomimetics, potentially leading to therapeutic agents with improved stability. mdpi.comumw.edu.pl

The therapeutic application of peptides derived from natural amino acids is often hampered by their low stability against proteolysis. mdpi.com One effective strategy to counter this is the use of compounds that can mimic peptide action while being resistant to enzymatic breakdown. mdpi.comresearchgate.net The incorporation of the β-amino acid AMIA is a direct approach to creating such proteolysis-resistant peptides. mdpi.com

In one study, researchers successfully coupled AMIA to the N-terminus of several model peptides using solid-phase peptide synthesis. mdpi.com This created novel α/β-mixed peptide hybrids that were not previously described in the literature. mdpi.com The successful synthesis and characterization of these hybrid molecules open new avenues for applying this β-amino acid in the development of new classes of bioactive peptides. mdpi.commdpi.com

Table 1: Synthesis of Model Peptides Modified with 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)

| Base Peptide Sequence | Resulting α/β-Mixed Peptide Hybrid | Characterization Methods Used |

| H-DVYT-NH₂ | AMIA-DVYT-NH₂ | MS, MS/MS, LC-MS |

| H-EAAA-NH₂ | AMIA-EAAA-NH₂ | MS, MS/MS, LC-MS |

| H-PPPP-NH₂ | AMIA-PPPP-NH₂ | MS, MS/MS, LC-MS |

| H-PPPPP-NH₂ | AMIA-PPPPP-NH₂ | MS, MS/MS, LC-MS |

Data sourced from a 2022 study on the application of AMIA in solid-phase peptide synthesis. mdpi.com

Agrochemical Research

Isoxazole derivatives are recognized for their wide range of applications, not only in pharmacology but also in agrochemical areas. jocpr.com 5-Amino-substituted isoxazole compounds are considered important intermediates in organic synthesis for fields such as medicine and agricultural chemicals. google.com this compound, specifically, is utilized as a building block for creating more complex molecules intended for use as agrochemicals. jocpr.com Its chemical structure allows it to be a versatile starting material for introducing the isoxazole moiety into larger, more functional compounds.

Table 2: Role of this compound in Agrochemical Synthesis

| Compound/Class | Role in Synthesis | Application Area |

| This compound | Intermediate / Building Block | Agrochemicals |

| Isoxazole Derivatives | Core Structure | Agrochemicals |

This table summarizes the established role of the compound as a precursor in agrochemical research. jocpr.comgoogle.com

Material Science and Coordination Chemistry Research

Research into the coordination chemistry of amino-isoxazole derivatives has primarily focused on the structural isomer, 3-amino-5-methylisoxazole. Studies show that the 3-amino isomer readily forms Schiff bases which then act as ligands to create stable coordination complexes with various transition metals, including Cu(II), Ni(II), and Co(II). jocpr.comnih.govresearchgate.net These complexes are investigated for their potential applications in catalysis and material science. In contrast, the this compound isomer is noted for its different reactivity, being more versatile in certain multicomponent reactions for generating complex heterocycles rather than the formation of coordination complexes.

The formation of coordination complexes with transition metals is a significant area of research for many heterocyclic compounds. However, in the case of amino-methylisoxazole isomers, this property is predominantly associated with 3-amino-5-methylisoxazole. jocpr.comnih.gov Scientific literature extensively details the synthesis of Schiff bases from the 3-amino isomer and their subsequent chelation with metal ions like Cu(II), Ni(II), Co(II), and Zn(II). jocpr.comresearchgate.net These studies characterize the resulting metal complexes and explore their geometric structures and potential biological or material applications. jocpr.comnih.gov There is a lack of equivalent research demonstrating the formation of such coordination complexes using this compound as the starting precursor.

Structure Activity Relationship Sar and Mechanistic Studies

Mechanism of Action Studies

The mechanism of action for 5-Amino-3-methylisoxazole and its derivatives is multifaceted, involving its inherent reactivity and its ability to interact with specific biological molecules and pathways.

Nucleophilic Centers and Reactivity

The reactivity of this compound is largely defined by its nucleophilic centers. The molecule possesses two primary sites for nucleophilic attack: the exocyclic amino group (NH2) and the C-4 position of the isoxazole (B147169) ring. This dual reactivity allows it to participate in a variety of chemical reactions, including multicomponent reactions (MCRs) and heterocyclizations. nih.gov For instance, in reactions with aldehydes and barbituric acids, this compound forms spiroheterocycles, a reaction not observed with its isomer, 3-Amino-5-methylisoxazole (B124983), which tends to form acylated derivatives instead. nih.gov This highlights the unique reactivity conferred by the specific arrangement of the amino and methyl groups in the 5-amino isomer. The exocyclic amino group can also act as a nucleophile in substitution reactions, enabling the formation of covalent bonds with electrophilic centers, which is a key aspect of its interaction with biological targets.

Binding to Molecular Targets and Pathways

Derivatives of this compound are known to interact with various molecular targets, thereby modulating cellular pathways. The isoxazole ring is a key pharmacophore, and its derivatives have been studied for their role as regulators of immune function and as potential therapeutic agents. bibliotekanauki.plsemanticscholar.org For example, compounds containing the isoxazole moiety can act as agonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate (B1630785) receptors crucial for fast excitatory neurotransmission in the central nervous system. semanticscholar.orgnih.gov The binding to these receptors can influence synaptic plasticity. wikipedia.org Furthermore, certain derivatives have been shown to interact with enzymes like cyclooxygenase (COX-2) and lipoxygenase (LOX), suggesting potential anti-inflammatory applications. mdpi.com The interaction with these targets is highly dependent on the nature and position of substituents on the isoxazole core. mdpi.com

Proapoptotic Actions

Some derivatives of this compound have demonstrated proapoptotic (cell death-inducing) capabilities. The immunosuppressive action of certain derivatives has been linked to their ability to induce apoptosis in immune cells such as thymocytes and splenocytes. mdpi.com This process was associated with a significant increase in the expression of key molecules in the apoptotic pathway, including caspase 9 and p53. mdpi.com For instance, the derivative 1-(cyclohexylcarbamoyl)cyclohexyl this compound-4-carboxylate (PUB1) was studied for its effect on signaling molecules associated with cell apoptosis in Jurkat cells, a line of immortalized human T lymphocytes. bibliotekanauki.pl These findings indicate that the isoxazole scaffold can be modified to create compounds that selectively trigger programmed cell death, a mechanism of significant interest in cancer research and immunology. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding and predicting the biological activity of this compound derivatives. These computational models establish a mathematical relationship between the chemical structure of the compounds and their observed biological effects.

| Derivative Class | Activity Studied | QSAR Method | Key Findings | Reference |

|---|---|---|---|---|

| 4-imino derivatives of this compound-4-carboxylic acid hydrazide | Immunological Activity | ab initio B3LYP 6-31G(d, p) | Stimulatory or inhibitory effects strongly depend on the origin and location of substituents. | nih.gov |

| 5-substituted 3-methylisoxazole[5,4-d]-1,2,3-triazin-4-one derivatives | Immunosuppressive Activity | AM1, B3LYP/6-31G(d, p) | Structure/activity investigations were supplemented by quantum-chemical calculations. | mdpi.com |

| Coumarin-isoxazole sulfonamide hybrids | Antibacterial Activity | 3D-QSAR | Model displayed acceptable predictive capability for antibacterial efficacy (pMIC). | nih.gov |

| Triazolo[1,5-a]quinoxalines | AMPA/KA Receptor Antagonism | CoMFA, CoMSIA | Generated models with good cross-validated r² values for predicting receptor binding. | tandfonline.com |

Influence of Substituents on Biological Activity and Reactivity

The biological activity and chemical reactivity of the this compound scaffold are profoundly influenced by the nature and position of its substituents. Modifications can dramatically alter a compound's properties, leading to a wide spectrum of pharmacological effects.

Studies on derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have shown that even closely related structures can exhibit opposite immunological activities, ranging from immunosuppressive to immunostimulatory, depending on the substituents. semanticscholar.orgmdpi.com For example, a series of this compound[5,4-d]pyrimidin-4-one derivatives showed differential inhibitory activities on immune responses based on the character and location of the substituted groups. mdpi.com

The reactivity in multicomponent reactions is also highly sensitive to substituents. In a three-component reaction involving this compound, salicylaldehyde (B1680747), and N-aryl-3-oxobutanamides, the substituent on the N-aryl moiety unexpectedly dictated the reaction pathway, leading to different heterocyclic products. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org This switchable reactivity, controlled by catalysts and reaction conditions, underscores the delicate electronic and steric influence of substituents on the molecule's behavior. beilstein-journals.orgbeilstein-journals.org

| Parent Scaffold | Substituent/Modification | Observed Effect | Reference |

|---|---|---|---|

| This compound | Isomeric position (3-Amino-5-methylisoxazole) | Alters reactivity; fails to form spiroheterocycles formed by the 5-amino isomer. | nih.gov |

| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | N'-substitution | Leads to differential immunosuppressive or immunostimulatory activities. | semanticscholar.orgmdpi.com |

| N-aryl-3-oxobutanamides (in reaction with this compound) | Aryl substituent in the N-aryl moiety | Switches the reaction pathway to yield different heterocyclic scaffolds. | beilstein-journals.orgbeilstein-journals.org |

| This compound-4-carboxylic acid | Formation of N-phenyl amides | Revealed clear structure-activity relationships in immunological tests. | bibliotekanauki.pl |

Crystallographic and Conformational Analysis

Crystallographic and conformational analyses provide essential three-dimensional insights into the structure of this compound derivatives, which helps in understanding their interactions with molecular targets. X-ray crystallography has been used to determine the precise solid-state structure of several derivatives.

For example, the crystal structure of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine, a derivative of the isomeric 3-amino-5-methylisoxazole, was determined to be a monoclinic system, revealing detailed bond lengths and intermolecular contacts. researchgate.net In another study, the crystal structure of a derivative, 1-(cyclohexylcarbamoyl)cyclohexyl this compound-4-carboxylate (PUB1), was solved and refined, with its data deposited in the Cambridge Crystallographic Data Centre. bibliotekanauki.pl Hirshfeld surface analysis, often accompanying crystallographic studies, helps in quantifying intermolecular interactions within the crystal, such as N—H···O and C—H···O hydrogen bonds, which are crucial for molecular packing and recognition. dntb.gov.ua Computational methods, such as Natural Bond Orbital (NBO) analysis and conformational searches, have been used to complement experimental X-ray data, providing deeper insight into donor-acceptor interactions and the stability of different tautomers and conformers in solution. mdpi.com

Computational Chemistry and Modeling

Computational methods are pivotal in elucidating the structural and electronic properties of this compound and its derivatives, providing a theoretical framework to understand their biological activity. These studies encompass quantum chemical calculations to define molecular characteristics and molecular docking to simulate interactions with biological targets.

Quantum Chemical Calculations (e.g., AM1, B3LYP)

Quantum chemical calculations have been instrumental in investigating the molecular structure, electronic properties, and reactivity of this compound derivatives. Methods ranging from semi-empirical, like AM1, to more robust Density Functional Theory (DFT) functionals, such as B3LYP, have been employed to optimize molecular geometries and estimate various chemical descriptors.

Similarly, research on the immunosuppressive activities of related 3-methylisoxazole[5,4-d]-1,2,3-triazin-4-one derivatives involved the use of the semi-empirical AM1 method for geometry optimization and the calculation of descriptor values. nih.gov This was further expanded by employing the B3LYP hybrid exchange-correlation energy functional with the 6-31G(d,p) basis set to refine the understanding of their structure-activity relationships. nih.gov

For a monohydrate derivative of this compound, DFT was used to explore its molecular properties in detail. researchgate.net This included conformational analysis to identify the most stable structure, calculation of coordination energy with a water molecule, and Natural Bond Orbital (NBO) population analysis to describe its electronic structure. researchgate.netmdpi.com Such calculations provide deep insights into intramolecular and intermolecular interactions, for instance, by generating electrostatic potential maps to visualize regions susceptible to interaction. researchgate.net A comparison between X-ray diffraction data and theoretical calculations at the B3LYP/6311++G(df,pd) level has also been performed for 5-amino-3-methyl-isoxazole-4-carboxylic acid, validating the accuracy of the computational models. mdpi.com

| Derivative Class | Computational Method | Basis Set | Key Findings | Reference |

|---|---|---|---|---|

| 4-imino derivatives of this compound-4-carboxylic acid hydrazide | B3LYP | 6-31G(d,p) | Supported QSAR studies by correlating structural/electronic properties with immunological activity. | nih.gov |

| 5-substituted 3-methylisoxazole[5,4-d]-1,2,3-triazin-4-one derivatives | AM1, B3LYP | 6-31G(d,p) | Used for geometry optimization and estimation of descriptor values for structure/activity investigations. | nih.gov |

| 5-amino-3-methyl-4-[2-(5-amino-1,3,4-oxadiazolo)]-isoxazole monohydrate | DFT | Not Specified | Performed conformational analysis, calculated coordination energy, and used NBO analysis for electronic structure description. | researchgate.net |

| 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) | B3LYP | 6311++G(df,pd) | NBO analysis provided insight into donor-acceptor interactions; calculated data compared favorably with X-ray data. | mdpi.com |

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. This method is widely used to understand the molecular basis of a ligand's biological activity and to guide the design of new therapeutic agents. Derivatives of this compound have been the subject of numerous molecular docking studies to explore their interactions with various protein targets.

In one study, isoxazole derivatives were investigated as agonists for the Farnesoid X Receptor (FXR), a target for non-alcoholic fatty liver disease. mdpi.comresearchgate.net Molecular docking and subsequent molecular dynamics simulations revealed crucial binding modes. Hydrophobic interactions were identified between the ligands and residues such as LEU287, MET290, and ALA291 in the H3 helix of the receptor's ligand-binding domain. mdpi.comresearchgate.net Furthermore, the study highlighted the significance of salt bridges formed with residues ARG331 and HIS447 for stable protein-ligand binding. mdpi.com

Another area of investigation involves the anti-inflammatory potential of 5-methylisoxazole (B1293550) derivatives. Molecular modeling simulations were performed to explore the binding of these compounds within the active sites of trypsin and bovine serum albumin. jocpr.com Similarly, isoxazole-carboxamide derivatives were evaluated as inhibitors of cyclooxygenase (COX) enzymes. nih.gov Docking studies showed that a 5-methyl-isoxazole derivative with 3,4-dimethoxy and chloro substitutions achieved potent and selective inhibition of COX-2. The modeling suggested that the 5-methyl-isoxazole ring was pushed toward a secondary binding pocket, enabling ideal binding interactions within the COX-2 active site. nih.gov

Derivatives of this compound have also been synthesized and docked into the active site of human serum albumin (HSA). researchgate.net These studies used DFT and molecular docking to investigate binding affinity, with one derivative exhibiting a binding energy of -8.50 kcal/mol, indicating strong interaction. The docking poses revealed various non-covalent interactions with key amino acid residues like TYR340. researchgate.net

| Derivative Class | Protein Target | Key Interacting Residues | Finding | Reference |

|---|---|---|---|---|

| Isoxazole Derivatives | Farnesoid X Receptor (FXR) | LEU287, MET290, ALA291, HIS294, VAL297, ARG331, HIS447 | Hydrophobic interactions and salt bridges are critical for agonistic activity. | mdpi.comresearchgate.net |

| 4-(5-methylisoxazol-3-ylamino) thiazole (B1198619) derivatives | Trypsin, Bovine Serum Albumin | Not specified | Docking explored the binding mode of compounds with anti-inflammatory potential. | jocpr.com |

| Isoxazole-carboxamide derivatives | COX-2 | Not specified | The 5-methyl-isoxazole ring interacts with a secondary binding pocket, leading to potent and selective inhibition. | nih.gov |

| Isoxazolopyridine derivatives | Human Serum Albumin (HSA) | TYR340 | Docking studies revealed high binding affinity through non-covalent interactions. | researchgate.net |

The binding affinities and specific interactions are crucial for understanding the structure-activity relationship, as illustrated by the varying inhibitory concentrations and binding energies found in these studies.

| Compound/Derivative | Protein Target | Binding Energy (kcal/mol) / IC50 | Reference |

|---|---|---|---|

| Compound A13 (Isoxazole-carboxamide) | COX-1 | IC50: 64 nM | nih.gov |

| Compound A13 (Isoxazole-carboxamide) | COX-2 | IC50: 13 nM | nih.gov |

| Compound 4g (Isoxazolopyridine) | Human Serum Albumin (3V03) | -8.50 | researchgate.net |

Emerging Research Directions and Future Perspectives

Development of Novel Derivatives and Lead Optimization

The core structure of 5-amino-3-methylisoxazole serves as a valuable scaffold for the development of new chemical entities with diverse applications. Researchers are actively exploring the synthesis of novel derivatives to optimize lead compounds for various biological and material science applications.

One approach involves the modification of the amino group. For instance, reaction with formalin and secondary amines yields Mannich bases. researchgate.net Furthermore, coupling reactions with different diazonium salts have been employed to create mono and bisazo dyes derived from the isoxazole (B147169). researchgate.net

Another strategy focuses on building upon the isoxazole ring. Three-component heterocyclizations involving this compound, cyclohexanedione derivatives, and aromatic aldehydes have been shown to produce 6,7,8,9-tetrahydroisoxazolo[5,4-b]quinolin-5(4H)-ones and 2,3,4,9-tetrahydro-1H-xanthen-1-ones, with the reaction outcome dependent on the specific aldehyde and reaction conditions. researchgate.netresearchgate.net Similarly, multicomponent reactions with isatin (B1672199) and β-diketones can yield oxazolo[5,4-b]quinoline-fused spirooxindoles. researchgate.net

The synthesis of N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide has also been a subject of investigation, leading to compounds with potential immunosuppressive properties. nih.gov Additionally, this compound-4-carboxylic acid has been utilized in Passerini multicomponent reactions to generate new α-acyloxyamides. mdpi.com

These synthetic efforts are often guided by the goal of discovering compounds with enhanced biological activity. For example, some newly synthesized derivatives have exhibited promising antitumor activity, even surpassing that of the established cytotoxic agent 5-fluorouracil. researchgate.net

Exploration of New Synthetic Pathways

Microwave irradiation and ultrasonication are being investigated as alternatives to conventional thermal heating for three-component heterocyclizations. researchgate.netresearchgate.net These non-classical energy sources can often lead to shorter reaction times and improved yields. researchgate.net For instance, a microwave-assisted, chemoselective synthesis of oxazolo[5,4-b]quinoline-fused spirooxindoles has been achieved in good to excellent yields under catalyst- and solvent-free conditions. researchgate.net

The use of catalysts is another area of active research. For example, (±)-camphor-10-sulfonic acid has been employed as an effective and nontoxic organocatalyst in the synthesis of new polycyclic-fused isoxazolo[5,4-e]pyridines and spirooxindoles under ultrasound-promoted conditions. researchgate.net Indium (III) trifluoromethanesulfonate (B1224126) has been used as a catalyst in the synthesis of N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide. nih.gov

Furthermore, new feasible and highly efficient methods for the synthesis of the parent compound, this compound, are also being explored. researchgate.net

Integration of Green Chemistry Principles in Industrial Applications

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact and promote sustainability in industrial applications.

A key focus is the development of solvent-free and catalyst-free reaction conditions. As mentioned previously, a microwave-assisted synthesis of oxazolo[5,4-b]quinoline-fused spirooxindoles has been successfully demonstrated without the need for a catalyst or solvent, offering a more environmentally friendly approach. researchgate.net The ease of work-up and mild reaction conditions associated with such protocols are significant advantages from a green chemistry perspective. researchgate.net

The use of multicomponent reactions, which combine three or more reactants in a single step to form a complex product, is another green aspect being explored. researchgate.netresearchgate.netmdpi.combibliotekanauki.pl These reactions are atom-economical and can reduce the number of synthetic steps, minimizing waste generation.

The exploration of alternative energy sources like microwave irradiation and ultrasound also aligns with green chemistry principles by potentially reducing energy consumption compared to traditional heating methods. researchgate.netresearchgate.net

Environmental Impact and Degradation Studies

Understanding the environmental fate of this compound is crucial, particularly as it is a known degradation product of the widely used antibiotic sulfamethoxazole (B1682508). tandfonline.commdpi.comnih.govsigmaaldrich.com

Studies have shown that this compound can be persistent in the environment. mdpi.comresearchgate.net Its presence has been detected in various environmental compartments, including wastewater and marine environments. tandfonline.com

Research into the biodegradation of this compound is ongoing. Several bacterial strains have been identified that can degrade this compound. For instance, Pseudomonas psychrophila strain HA-4 is known to produce this compound as a major intermediate during the biodegradation of sulfamethoxazole. sigmaaldrich.com More recently, a bacterial strain, Nocardioides sp. N39, has been isolated that can utilize this compound as its sole source of carbon, nitrogen, and energy. mdpi.com

The degradation efficiency of these microorganisms is influenced by various factors, including the initial concentration of the compound, temperature, and pH. mdpi.com For example, Nocardioides sp. N39 showed high degradation efficiency in the temperature range of 30 °C to 35 °C. mdpi.com

Microbial fuel cells (MFCs) have also been shown to be effective in degrading not only sulfamethoxazole but also its transformation product, this compound. nih.gov This technology offers a promising avenue for the remediation of water contaminated with these compounds.

Advanced Spectroscopic and Analytical Characterization for Novel Compounds

The characterization of newly synthesized derivatives of this compound is essential to confirm their structure and purity. A variety of advanced spectroscopic and analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of these compounds. 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. For example, in this compound-4-carboxylic acid, the methyl group protons appear as a singlet at approximately 2.17 ppm in the 1H NMR spectrum. bibliotekanauki.pl

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compounds. mdpi.combibliotekanauki.plmdpi.com Techniques like Electrospray Ionization (ESI-MS) are commonly used. mdpi.combibliotekanauki.pl Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. mdpi.com

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule. nih.govuniv-antilles.fr

X-ray crystallography provides definitive proof of the three-dimensional structure of crystalline compounds. bibliotekanauki.pl

Chromatographic techniques , such as Liquid Chromatography-Mass Spectrometry (LC-MS), are employed to separate and identify components in a mixture and to assess the purity of the synthesized compounds. mdpi.com

The table below summarizes the key analytical techniques used in the characterization of this compound and its derivatives.

| Analytical Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, chemical environment of atoms |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern |

| Infrared (IR) Spectroscopy | Identification of functional groups |

| X-ray Crystallography | Three-dimensional molecular structure |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation, identification, and purity assessment |

Q & A

Q. What are the standard synthetic methodologies for preparing 5-amino-3-methylisoxazole, and how can purity be ensured?

this compound (CAS 14678-02-5) is typically synthesized via cyclization reactions of β-ketonitriles or through condensation of hydroxylamine derivatives with α,β-unsaturated carbonyl compounds. A common method involves reacting 3-methylisoxazole precursors with ammonia under controlled acidic conditions . Key steps include:

Q. What safety precautions are critical when handling this compound?

- Reactivity : The compound may decompose under strong oxidizing conditions, releasing toxic gases (e.g., NOₓ) .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or oxidation. Use inert gas (N₂/Ar) for long-term storage .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood with spill trays .

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

- NMR Analysis : For example, in multicomponent reactions (MCRs), ¹H NMR can distinguish between isoxazole and isothiazole derivatives (e.g., NOESY correlations to resolve dihydroisoxazolopyridine isomers) .

- X-ray Crystallography : Resolve ambiguous connectivity in complex heterocycles (e.g., distinguishing 5a vs. 5'a in Scheme 4) .

Advanced Research Questions

Q. How do aryl substituents in N-aryl-3-oxobutanamides influence chemoselectivity in MCRs with this compound?

In reactions involving salicylaldehyde and N-aryl-3-oxobutanamides, electron-donating groups (e.g., –OCH₃) on the aryl ring enhance nucleophilicity, favoring cyclization to dihydroisoxazolopyridines. Conversely, electron-withdrawing groups (e.g., –NO₂) divert reactivity toward Schiff base intermediates .

Q. What strategies resolve contradictions in spectroscopic data for isoxazole-containing products?

Conflicting NMR or MS data often arise from tautomerism or solvate formation. For example, in Scheme 4, NOESY correlations ruled out isomer 5'a in favor of 5a .

Q. How is this compound utilized in mutasynthesis for anti-Hsp agents?

The hydrochloride salt (CAS 52547-00-9) serves as a precursor for geldanamycin derivatives. The amino group undergoes regioselective acylation to introduce modified side chains, enhancing Hsp90 inhibition .

Q. What catalytic systems improve atom economy in isoxazole ring functionalization?

Organocatalysts like (α)-camphor-10-sulfonic acid (CSA) enable efficient MCRs under mild conditions. For example, CSA (10 mol%) in ethanol at 50°C yields spirooxindole-isoxazole hybrids with 82–90% efficiency .

-

Key Data :

Catalyst Yield (%) Reaction Time CSA 82–90 2–3 h None <20 24 h

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。